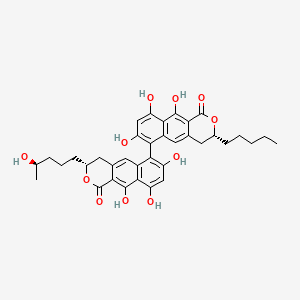
Talaroderxine D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Talaroderxine D is a bioactive secondary metabolite isolated from the fungus Polyphilus sieberi. It has a molecular formula of C36H38O11 and a molecular weight of 646.68 g/mol . This compound exhibits significant antimicrobial activities against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration values of 2.1 and 8.3 μg/mL, respectively . Additionally, this compound shows potent cytotoxic activities against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Talaroderxine D involves complex organic reactions, typically starting from simpler precursor molecules. The exact synthetic route is not widely documented, but it generally involves multiple steps of cyclization, oxidation, and functional group modifications to achieve the final structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using the fungus Polyphilus sieberi. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
化学反応の分析
Types of Reactions
Talaroderxine D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, especially on its aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Talaroderxine D has a wide range of scientific research applications:
作用機序
Talaroderxine D exerts its effects primarily through its antimicrobial and cytotoxic activities. It inhibits the growth of bacteria by disrupting their cell membranes and interfering with essential cellular processes . In cancer cells, this compound induces apoptosis by activating specific molecular pathways and targeting key proteins involved in cell survival .
類似化合物との比較
Similar Compounds
Similar compounds to Talaroderxine D include other naphtho-α-pyranones and chlorinated cyclotetrapeptides, such as Omnipolyphilin A and B .
Uniqueness
This compound is unique due to its potent antimicrobial and cytotoxic activities, which are not commonly found in other similar compounds. Its ability to inhibit biofilm formation and its specific molecular targets make it a promising candidate for further research and development .
特性
分子式 |
C36H38O11 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC名 |
(3R)-7,9,10-trihydroxy-3-pentyl-6-[(3R)-7,9,10-trihydroxy-3-[(4R)-4-hydroxypentyl]-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C36H38O11/c1-3-4-5-8-19-10-17-12-21-29(23(38)14-25(40)31(21)33(42)27(17)35(44)46-19)30-22-13-18-11-20(9-6-7-16(2)37)47-36(45)28(18)34(43)32(22)26(41)15-24(30)39/h12-16,19-20,37-43H,3-11H2,1-2H3/t16-,19-,20-/m1/s1 |
InChIキー |
CQXJEXHLRMNSBL-NSISKUIASA-N |
異性体SMILES |
CCCCC[C@@H]1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CCC[C@@H](C)O)O)O)O)O)C(=C2C(=O)O1)O |
正規SMILES |
CCCCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCCC(C)O)O)O)O)O)C(=C2C(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


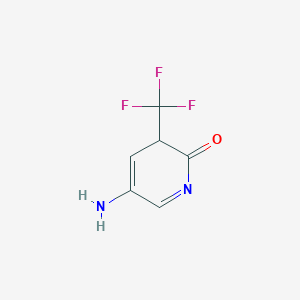
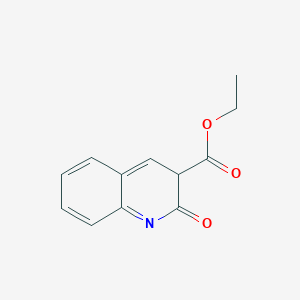
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
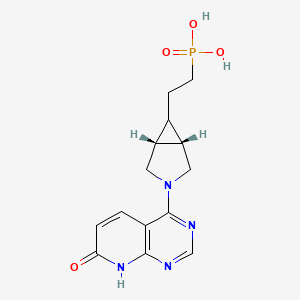
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
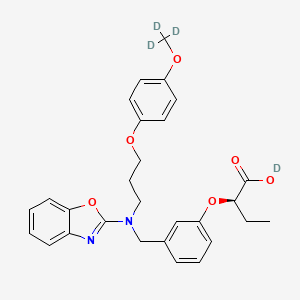
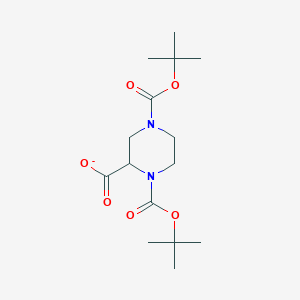
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)


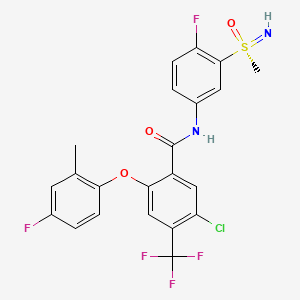
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
